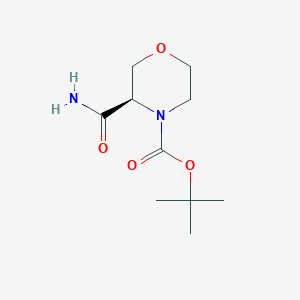

(R)-4-Boc-3-carbamoylmorpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H18N2O4 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

tert-butyl (3R)-3-carbamoylmorpholine-4-carboxylate |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)12-4-5-15-6-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)/t7-/m1/s1 |

InChI Key |

AMDFBQXRVZTTKM-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@@H]1C(=O)N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C(=O)N |

Origin of Product |

United States |

Asymmetric Synthesis Methodologies for R 4 Boc 3 Carbamoylmorpholine

Chemoenzymatic Synthetic Routes to Enantiopure (R)-4-Boc-3-carbamoylmorpholine

Chemoenzymatic methods offer a powerful approach for obtaining enantiopure compounds by combining the selectivity of enzymes with the efficiency of chemical synthesis. A plausible chemoenzymatic route to this compound could involve the kinetic resolution of a racemic mixture of a suitable morpholine (B109124) precursor. For instance, a racemic ester derivative of 4-Boc-morpholine-3-carboxylic acid could be selectively hydrolyzed by a lipase (B570770) enzyme to afford the (R)-acid and the unreacted (S)-ester, which can then be separated. The resulting (R)-4-Boc-morpholine-3-carboxylic acid can be subsequently converted to the target carbamoyl (B1232498) derivative.

Another potential chemoenzymatic strategy involves the enantioselective acylation of a racemic 3-hydroxymethylmorpholine (B1309833) derivative, followed by oxidation and amidation. The use of enzymes like lipase B from Candida antarctica (CAL-B) is common for such resolutions due to its broad substrate scope and high enantioselectivity. A convenient chemoenzymatic synthesis of (R)- and (S)-(chloromethyl)oxirane has been reported, highlighting the utility of biocatalyzed enantioselective esterification in preparing chiral building blocks that could be utilized in morpholine synthesis. rsc.org

Organocatalytic Approaches for Stereoselective Formation

Organocatalysis has emerged as a key tool in asymmetric synthesis, providing metal-free alternatives for the construction of chiral molecules. For the synthesis of this compound, an organocatalytic approach could involve the asymmetric Michael addition of a nucleophile to an appropriate α,β-unsaturated acceptor, followed by cyclization. For instance, a chiral primary amine catalyst, such as a derivative of proline, could be used to catalyze the conjugate addition of an oxygen nucleophile to an α,β-unsaturated imine, setting the stereochemistry at the C3 position.

Recent studies have shown the use of morpholine-based organocatalysts for 1,4-addition reactions, although their reactivity can be lower compared to pyrrolidine-based catalysts. nih.gov However, the development of highly efficient morpholine-derived organocatalysts could pave the way for a direct and enantioselective synthesis of the target compound. Furthermore, organocatalytic desymmetric double aza-Michael addition cascades have been developed for the synthesis of fused morpholines with excellent diastereo- and enantioselectivities, demonstrating the potential of this strategy for constructing complex morpholine systems. nih.gov

Chiral Auxiliary-Mediated Strategies in Asymmetric Synthesis

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. In this strategy, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a precursor molecule. A subsequent cyclization reaction would then proceed in a diastereoselective manner, controlled by the steric influence of the auxiliary. After the formation of the morpholine ring, the auxiliary can be cleaved to yield the desired enantiomerically enriched product.

While specific examples for the synthesis of this compound using this method are not prevalent in the literature, the general principle is well-established for the synthesis of other chiral heterocycles. The synthesis of cyclic β-amino carbonyl derivatives through a formal [3 + 2] photocycloaddition mediated by a chiral catalyst complex showcases a modern approach to stereocontrol that shares principles with auxiliary-based methods. nih.gov

Diastereoselective Synthesis from Precursors

Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one within the molecule. A plausible diastereoselective route to this compound could start from a chiral precursor that already contains a stereocenter, which then directs the formation of the C3 stereocenter of the morpholine ring. For example, a diastereoselective cyclization of a chiral amino alcohol derivative could be employed.

A study on the diastereoselective synthesis of 3'-unsubstituted N-Boc-aziridines from a chiral α,β-unsaturated imide demonstrates the power of this approach. documentsdelivered.com The conjugate addition of an amine to the chiral imide, followed by cyclization, proceeds with high diastereoselectivity. A similar strategy could be envisioned for the synthesis of the morpholine ring system.

| Reaction Type | Key Features | Potential Outcome |

| Diastereoselective Cyclization | Use of a chiral precursor to direct the formation of a new stereocenter. | High diastereomeric excess in the cyclized morpholine product. |

| Conjugate Addition | Addition of a nucleophile to a chiral α,β-unsaturated system. | Control over the stereochemistry at the β-position, which becomes the C3 of the morpholine. |

Total Synthesis Strategies Employing Enantiopure Starting Materials

One of the most straightforward and common approaches to enantiopure compounds is to start from a readily available chiral building block, often referred to as the "chiral pool." For the synthesis of this compound, a highly suitable starting material is (R)-serine.

A reported synthesis of 3-substituted morpholines utilizes serine enantiomers as the chiral starting point. rsc.org The synthesis involves the protection of the amino and carboxyl groups of (R)-serine, followed by a series of transformations to construct the morpholine ring. The carboxylic acid functionality inherent in serine can then be converted to the desired carbamoyl group. This approach ensures that the stereochemistry at the C3 position is retained from the starting material.

A potential synthetic sequence starting from (R)-serine is outlined below:

Protection of the amino group of (R)-serine with a Boc group.

Reduction of the carboxylic acid to a primary alcohol.

N-alkylation of the Boc-protected amino alcohol with a suitable two-carbon electrophile bearing a leaving group and a protected hydroxyl group.

Deprotection of the hydroxyl group and subsequent intramolecular cyclization to form the morpholine ring.

Oxidation of the primary alcohol at C3 to a carboxylic acid.

Amidation of the carboxylic acid to form the final carbamoyl group.

Optimization of Reaction Conditions for Enhanced Stereoselectivity and Yield

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. For the asymmetric synthesis of this compound, key parameters to optimize include the choice of catalyst, solvent, temperature, and reaction time. For instance, in an organocatalytic reaction, screening different chiral catalysts and additives can significantly impact the enantiomeric excess (ee) of the product.

In diastereoselective reactions, the nature of the protecting groups and the reagents used can influence the diastereomeric ratio (d.r.). The development of self-optimizing synthetic reactor systems that use real-time in-line NMR spectroscopy allows for the rapid optimization of reaction parameters, including stereoselectivity. rsc.org Such advanced techniques can be applied to fine-tune the synthesis of this compound to achieve maximum yield and enantiopurity.

| Parameter | Influence on Synthesis | Example of Optimization |

| Catalyst | Determines the stereochemical outcome in asymmetric catalysis. | Screening a library of chiral ligands for a metal catalyst or different organocatalysts. |

| Solvent | Can affect reaction rates, selectivity, and solubility of reagents. | Testing a range of solvents from polar aprotic to nonpolar to find the optimal medium. |

| Temperature | Can influence the enantioselectivity of a reaction; lower temperatures often lead to higher ee. | Running the reaction at various temperatures (e.g., from -78 °C to room temperature). |

| Protecting Groups | Can influence the steric environment and reactivity of functional groups. | Comparing different N-protecting groups for their effect on cyclization efficiency and stereoselectivity. |

Development of Novel and Efficient Synthetic Pathways

The quest for more efficient and sustainable synthetic methods continues to drive innovation in organic chemistry. For the synthesis of this compound, novel pathways could involve multicomponent reactions, where three or more reactants combine in a single step to form the desired product, thereby increasing atom economy and reducing the number of synthetic steps. A copper-catalyzed three-component synthesis of highly substituted morpholines has been reported, which could potentially be adapted for an asymmetric variant. nih.gov

Another area of development is the use of palladium-catalyzed hydroamination reactions to construct the morpholine ring. A stereoselective synthesis of 2,5-disubstituted morpholines has been achieved using this methodology, starting from carbamate-protected aziridines. nih.gov Adapting this strategy could provide a novel and efficient route to 3-substituted morpholines like the target compound.

Chemical Transformations and Derivatization of R 4 Boc 3 Carbamoylmorpholine

Selective Deprotection and Functionalization of the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. The selective deprotection of the Boc group in (R)-4-Boc-3-carbamoylmorpholine is a critical step in the synthesis of more complex molecules, unmasking the secondary amine for further functionalization.

Conditions for N-Boc Cleavage

The removal of the N-Boc group is typically achieved under acidic conditions. The choice of acid and solvent can be tailored to the sensitivity of other functional groups present in the molecule.

Commonly employed conditions for the deprotection of the Boc group include the use of strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). commonorganicchemistry.comcommonorganicchemistry.compeptide.com The reaction mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which can be trapped or can eliminate to form isobutylene. commonorganicchemistry.com The resulting carbamic acid readily decarboxylates to yield the free secondary amine. commonorganicchemistry.com

| Reagent | Solvent | Temperature | Time | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-2 hours | A common and efficient method. commonorganicchemistry.com |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | Room Temperature | Varies | Provides the hydrochloride salt of the amine. |

| Sulfuric Acid (H₂SO₄) | tert-Butyl Acetate/DCM | Room Temperature | Varies | Can be used for selective deprotection in the presence of tert-butyl esters. |

| Phosphoric Acid (H₃PO₄) | - | - | - | An alternative strong acid. |

Table 1: Representative Conditions for N-Boc Deprotection

Subsequent Functionalization at the Morpholine (B109124) Nitrogen

Once the Boc group is removed to yield (R)-morpholine-3-carboxamide, the newly exposed secondary amine can undergo a variety of functionalization reactions. These transformations are crucial for building molecular complexity and introducing desired pharmacophores.

Alkylation and Reductive Amination: The secondary amine can be alkylated using alkyl halides or subjected to reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. These reactions introduce alkyl substituents onto the morpholine nitrogen.

Acylation: The nitrogen can be acylated using acid chlorides, acid anhydrides, or activated carboxylic acids to form amides. nih.gov This is a common strategy to link the morpholine moiety to other molecular fragments. For instance, 2-chloro-1-(morpholin-4-yl)ethanone can be prepared by reacting morpholine with chloroacetyl chloride in the presence of a base. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, which are important functional groups in many bioactive molecules.

Urea and Thiourea (B124793) Formation: The amine can react with isocyanates or isothiocyanates to form ureas and thioureas, respectively.

Modifications and Reactions Involving the Carbamoyl (B1232498) Moiety

The carbamoyl group (-CONH₂) at the C3 position of the morpholine ring is also amenable to a range of chemical transformations, allowing for further diversification of the molecular scaffold.

Hydrolysis and Amidation Reactions

Hydrolysis: The primary amide of the carbamoyl group can be hydrolyzed to the corresponding carboxylic acid, (R)-4-Boc-morpholine-3-carboxylic acid, under acidic or basic conditions. This carboxylic acid serves as a versatile intermediate for further modifications. chemimpex.com

Transamidation: While less common, transamidation reactions can potentially be employed to exchange the primary amide for a secondary or tertiary amide by reacting with an appropriate amine under specific catalytic conditions.

Reductions and Other Transformations of the Amide Functionality

Reduction to Amine: The carbamoyl group can be reduced to an aminomethyl group using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). This transformation provides access to (R)-4-Boc-3-(aminomethyl)morpholine, a valuable building block for introducing a primary amine functionality.

Dehydration to Nitrile: Dehydration of the primary amide to a nitrile can be achieved using various dehydrating agents, such as trifluoroacetic anhydride (TFAA), phosphorus oxychloride (POCl₃), or Burgess reagent. organic-chemistry.org This introduces a cyano group, which can undergo further reactions.

Hofmann Rearrangement: The Hofmann rearrangement of the primary amide using reagents like bromine and a strong base can lead to the formation of a primary amine with one less carbon atom, resulting in a 3-aminomorpholine derivative after subsequent hydrolysis of the intermediate isocyanate. wikipedia.orgmasterorganicchemistry.com

Thionation: The carbonyl oxygen of the amide can be replaced with sulfur using Lawesson's reagent to form the corresponding thioamide. nih.govresearchgate.netorientjchem.orgresearchgate.net Thioamides are useful intermediates in heterocyclic synthesis and can exhibit unique biological activities.

| Transformation | Reagents | Product Functional Group |

| Hydrolysis | H⁺ or OH⁻ | Carboxylic Acid |

| Reduction | LiAlH₄, BH₃ | Amine |

| Dehydration | TFAA, POCl₃ | Nitrile |

| Hofmann Rearrangement | Br₂, NaOH | Amine (decarboxylated) |

| Thionation | Lawesson's Reagent | Thioamide |

Table 2: Summary of Reactions of the Carbamoyl Moiety

Transformations of the Morpholine Ring System

While the primary transformations of this compound typically focus on the Boc and carbamoyl groups, the morpholine ring itself can, in principle, undergo certain reactions, although these are less commonly reported for this specific substrate.

Ring Opening: Under harsh conditions, such as strong acid and high temperatures, the morpholine ring, being a cyclic ether, could potentially undergo ring-opening reactions. However, such conditions would likely also affect the other functional groups present.

Oxidation: Oxidation of the morpholine ring is a possibility, for instance, at the carbon atoms adjacent to the oxygen or nitrogen. However, the presence of the electron-withdrawing Boc and carbamoyl groups would likely deactivate the ring towards certain oxidative processes.

Electrophilic Substitution: Electrophilic substitution on the morpholine ring itself is generally not feasible due to the saturated and electron-rich nature of the heteroatoms, which would be the initial sites of electrophilic attack. researchgate.netwikipedia.org

Ring Expansion and Contraction Methodologies

Methodologies for the ring expansion and contraction of the morpholine core in this compound remain a subject of theoretical exploration, as direct examples are not readily found in the literature. However, established principles in heterocyclic chemistry allow for the postulation of several potential pathways.

Ring Expansion:

One speculative approach to ring expansion could involve a Tiffeneau-Demjanov-type rearrangement. This would necessitate the conversion of the carbamoyl group to a primary amine, followed by diazotization. The resulting diazonium species could then undergo a ring-expanding rearrangement to yield a seven-membered 1,4-oxazepine derivative. The stereochemistry at the adjacent carbon would likely influence the migratory aptitude of the ring bonds.

Another potential route could involve the intramolecular cyclization of a suitably functionalized side chain attached to the nitrogen atom after deprotection of the Boc group. For instance, attachment of a three-carbon chain with a leaving group at the terminus could, in principle, lead to a fused bicyclic system that could be subsequently cleaved to afford an expanded ring.

Ring Contraction:

Ring contraction of the morpholine ring is also a challenging transformation without direct precedent for this specific molecule. A possible, albeit complex, strategy could involve a Wolff rearrangement of a diazoketone derived from the morpholine ring. This would require selective oxidation of the morpholine ring, a non-trivial step, to introduce a ketone adjacent to a carbon that can be converted to a diazo group. Subsequent photolytic or thermal decomposition of the diazoketone could induce ring contraction to a substituted piperidine or pyrrolidine derivative.

A summary of these hypothetical transformations is presented in Table 1.

| Transformation | Proposed Methodology | Key Intermediate | Potential Product |

| Ring Expansion | Tiffeneau-Demjanov Rearrangement | Diazonium salt at C3 | 1,4-Oxazepine derivative |

| Ring Contraction | Wolff Rearrangement | α-Diazoketone on the morpholine ring | Substituted piperidine/pyrrolidine |

Table 1: Hypothetical Ring Expansion and Contraction Methodologies for this compound. This table outlines potential, though not experimentally verified, synthetic routes for altering the ring size of the morpholine core.

Stereoselective Functionalization at Chiral Centers of the Morpholine Core

The inherent chirality of this compound makes it an attractive scaffold for further stereoselective modifications. The existing stereocenter at C3 can direct the stereochemical outcome of reactions at other positions of the morpholine ring.

Functionalization at the C2 and C5 positions could potentially be achieved through stereoselective enolate chemistry. Deprotonation with a suitable base could generate a chiral enolate, which could then be trapped with various electrophiles. The facial selectivity of the electrophilic attack would be influenced by the steric and electronic properties of the C3 substituent and the Boc group.

Alternatively, catalytic C-H activation methodologies could offer a direct route to functionalize the morpholine core. The development of chiral ligands for transition metal catalysts could enable enantioselective or diastereoselective C-H functionalization at specific positions, preserving or building upon the existing stereochemistry.

The carbamoyl group itself could be a handle for introducing new stereocenters. For instance, its reduction to an aminomethyl group would introduce a new prochiral center, and subsequent stereoselective reactions on this amine could be explored.

A summary of potential stereoselective functionalizations is provided in Table 2.

| Position | Methodology | Potential Reagents | Stereochemical Control |

| C2/C5 | Enolate Alkylation | LDA, Alkyl halide | Diastereoselective, directed by C3 substituent |

| C2/C5 | Catalytic C-H Activation | Transition metal catalyst, Chiral ligand | Enantio-/Diastereoselective |

| Carbamoyl-derived group | Asymmetric Reduction/Addition | Chiral reducing agents/catalysts | Enantioselective |

Table 2: Potential Stereoselective Functionalization Strategies. This table highlights possible methods to introduce new chiral centers or modify the morpholine core in a stereocontrolled manner, leveraging the existing chirality of the starting material.

Multi-Component Reactions Incorporating this compound as a Chiral Synthon

While no specific multi-component reactions (MCRs) utilizing this compound as a starting chiral synthon have been reported, its structure suggests potential applications in this area. After suitable modification, this compound could serve as a chiral building block in various MCRs.

For instance, deprotection of the Boc group would yield the corresponding secondary amine. This chiral amine could then be employed as a component in Ugi or Passerini reactions. In an Ugi four-component reaction, the chiral morpholine amine, an aldehyde, an isocyanide, and a carboxylic acid would combine in a one-pot synthesis to generate a complex, stereochemically enriched product. The stereochemistry of the morpholine moiety would be incorporated into the final product, potentially influencing the diastereoselectivity of the reaction.

Similarly, in a Passerini three-component reaction, a derivative of this compound, for example, the corresponding carboxylic acid obtained by hydrolysis of the carbamoyl group, could react with an aldehyde and an isocyanide to yield an α-acyloxy carboxamide with a chiral morpholine substituent.

The potential use of a derivative of this compound in an Ugi reaction is outlined in the following hypothetical scheme:

| Reaction Component | Example |

| Chiral Amine | (R)-3-carbamoylmorpholine (from deprotection) |

| Aldehyde | Benzaldehyde |

| Isocyanide | tert-Butyl isocyanide |

| Carboxylic Acid | Acetic acid |

| Potential Product | Chiral α-acylamino amide with a morpholine substituent |

Table 3: Hypothetical Ugi Reaction Incorporating a Derivative of this compound. This table illustrates how the deprotected form of the title compound could be used as a chiral amine component in a multi-component reaction to generate complex molecular scaffolds.

Strategic Applications of R 4 Boc 3 Carbamoylmorpholine in Complex Molecule Synthesis

Utilization as a Chiral Building Block for Heterocyclic Frameworks

The intrinsic chirality of (R)-4-Boc-3-carbamoylmorpholine makes it an excellent starting material for the stereoselective synthesis of more complex heterocyclic systems. The defined stereochemistry at the C-3 position can direct the formation of new stereocenters, a crucial aspect in the synthesis of enantiomerically pure pharmaceuticals. unimi.it The morpholine (B109124) ring itself is a privileged structure in medicinal chemistry, known to improve the physicochemical properties of drug candidates. unimi.it

Synthetic chemists can leverage the reactivity of both the carbamoyl (B1232498) group and the protected amine. For instance, the carbamoyl moiety can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formations or other carboxylate-based transformations. Alternatively, dehydration of the primary amide can yield a nitrile, a versatile functional group for introducing further complexity.

Following the removal of the Boc group, the secondary amine can be functionalized through N-alkylation, N-acylation, or N-arylation, leading to a wide array of substituted morpholine derivatives. This sequential and controlled functionalization allows for the construction of diverse heterocyclic frameworks with high stereochemical fidelity. The closely related analog, (R)-4-Boc-thiomorpholine-3-carboxylic acid, is noted for its utility as a building block in creating novel therapeutic agents, underscoring the potential of such chiral scaffolds. chemimpex.com

Table 1: Potential Heterocyclic Scaffolds Derivable from this compound

| Starting Material | Key Transformation | Resulting Scaffold | Potential Application |

| This compound | 1. Boc Deprotection2. N-Alkylation with a bifunctional reagent | Bicyclic Morpholine Derivatives | Constrained peptidomimetics |

| (R)-4-Boc-3-carboxymorpholine (from hydrolysis) | 1. Amide coupling2. Intramolecular cyclization | Fused Morpholine-Lactams | Scaffolds for enzyme inhibitors |

| (R)-4-Boc-3-cyanomorpholine (from dehydration) | 1. Reduction of nitrile2. Further functionalization | 3-(Aminomethyl)morpholine Derivatives | Building blocks for ligands |

Precursor Role in the Synthesis of Advanced Chemical Intermediates

Beyond its direct use, this compound serves as a key precursor for advanced chemical intermediates that are themselves valuable in multi-step syntheses. The strategic manipulation of its functional groups allows for the generation of more elaborate synthons.

A primary synthetic strategy involves the transformation of the carbamoyl group. As mentioned, hydrolysis furnishes the corresponding (R)-4-Boc-morpholine-3-carboxylic acid. This intermediate is particularly useful as it can be coupled with other chiral amino acids or amines to create peptidomimetics with a morpholine constraint. nih.gov The synthesis of optically pure 3-hydroxymethylmorpholine (B1309833) building blocks has been reported, highlighting the importance of such C3-functionalized morpholines in creating diverse scaffolds. unimi.it

Another synthetic route involves the reduction of the carbamoyl group, typically using reagents like lithium aluminum hydride, to yield (R)-4-Boc-3-(aminomethyl)morpholine. This transformation converts the amide into a primary amine, providing a new point for diversification and elongation of the molecular structure.

Furthermore, the Boc-protected nitrogen can be deprotected to yield the secondary amine, which can then be used in reactions such as the Pictet-Spengler condensation if an appropriate aromatic moiety is introduced, leading to the formation of complex fused heterocyclic systems. The synthesis of various substituted morpholines is often initiated from chiral pool amino acids, underscoring the value of such enantiopure building blocks. researchgate.net

Integration into Total Synthesis of Complex Natural Products and Synthetic Analogs

While specific examples detailing the integration of this compound into the total synthesis of a named natural product are not widely documented in readily available literature, its structural features make it a highly plausible candidate for such endeavors. The morpholine core is a component of various biologically active natural products. researchgate.net The application of cycloaddition reactions is a powerful tool for constructing cyclic architectures found in many natural products. researchgate.net

A plausible retrosynthetic strategy for a hypothetical complex target containing a substituted morpholine ring could involve this compound as a key chiral starting material. For instance, in the synthesis of a molecule with a C3-substituted morpholine fragment, this building block would provide the core structure with the correct stereochemistry already installed, significantly simplifying the synthetic route and avoiding challenging stereoselective steps later in the synthesis.

The synthesis of N-Boc protected heterocyclic amino acid-like building blocks, such as N-Boc-piperidinyl-pyrazole-carboxylates, from the corresponding chiral cyclic amino acids has been demonstrated as an efficient strategy for accessing novel scaffolds for drug discovery. nih.gov This parallels the potential use of this compound as a foundational element in the assembly of complex molecules.

Development of Chemical Libraries via Derivatization of this compound

The structure of this compound is well-suited for combinatorial chemistry, enabling the rapid generation of libraries of related compounds for high-throughput screening in drug discovery.

Solid-phase synthesis offers an efficient method for preparing libraries of compounds by anchoring a starting material to a polymer support and performing subsequent reactions. A strategy for the polymer-supported synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives has been successfully developed, starting from immobilized amino acids like serine or cysteine. nih.gov

This compound can be adapted for solid-phase synthesis in several ways. One approach involves attaching the scaffold to the resin via the carbamoyl group. Alternatively, the Boc group can be removed, and the resulting secondary amine can be linked to a suitable resin. Once anchored, the remaining functional group can be used for diversification. For example, if attached via the amine, the carbamoyl group can be converted to a carboxylic acid and coupled with a library of amines. This approach allows for the systematic variation of substituents around the chiral morpholine core.

Table 2: Hypothetical Solid-Phase Synthesis Library from this compound

| Resin-Bound Scaffold | Reagent Library (R-NH2) | Cleavage | Final Product Library |

| Resin-Linker-NH-(R)-morpholine-3-COOH | Benzylamine | TFA | (R)-3-(Benzylcarbamoyl)morpholine |

| Resin-Linker-NH-(R)-morpholine-3-COOH | Aniline | TFA | (R)-3-(Phenylcarbamoyl)morpholine |

| Resin-Linker-NH-(R)-morpholine-3-COOH | Cyclohexylamine | TFA | (R)-3-(Cyclohexylcarbamoyl)morpholine |

Solution-phase parallel synthesis provides a powerful alternative to solid-phase methods for the rapid generation of compound libraries. This technique is particularly advantageous as it often requires less optimization to transition from initial discovery chemistry.

This compound can serve as the central scaffold in a solution-phase library synthesis. A common strategy involves a "build/couple/pair" approach. In this context, the Boc group of the morpholine scaffold can be removed in parallel across a multi-well plate. Subsequently, a library of diverse building blocks, such as carboxylic acids or sulfonyl chlorides, can be added to each well for acylation or sulfonylation of the newly exposed secondary amine. This generates a library of N-substituted (R)-morpholine-3-carboxamides. Further diversity can be introduced by simultaneously or sequentially modifying the C3-carbamoyl group.

Stereochemical Analysis and Chiral Purity Determination of R 4 Boc 3 Carbamoylmorpholine and Its Derivatives

Chiral Chromatographic Techniques for Enantiomeric Excess Assessment

The quantitative determination of the enantiomeric excess (e.e.) of a chiral compound is fundamental to ensuring its stereochemical purity. Chiral chromatography, which enables the separation of enantiomers, is the cornerstone of this assessment.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and versatile tool for the enantioselective analysis of a wide array of chiral compounds, including N-Boc protected amino acids and their derivatives. The separation of enantiomers is achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For compounds structurally related to (R)-4-Boc-3-carbamoylmorpholine, such as Boc-protected amino acids, polysaccharide-based CSPs have demonstrated excellent enantioseparation capabilities. Columns like those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALPAK® series) are frequently employed. The separation mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are influenced by the specific structure of the analyte and the chiral selector.

The development of an effective HPLC method for this compound would involve screening various polysaccharide-based columns and optimizing the mobile phase composition. A typical mobile phase for such compounds under normal-phase conditions might consist of a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol. The ratio of these solvents is a critical parameter that is fine-tuned to achieve optimal resolution between the enantiomers. The use of additives can also influence the separation.

A hypothetical HPLC method for the analysis of this compound could be developed using a CHIRALPAK® column. The enantiomeric excess would be calculated from the peak areas of the two enantiomers in the resulting chromatogram.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Excess Determination

| Parameter | Value |

| Column | CHIRALPAK® AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and would require optimization for the specific compound.

Chiral Gas Chromatography (GC) Applications

While Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile chiral compounds, its direct application to a molecule like this compound is limited due to the compound's low volatility and thermal lability of the Boc protecting group. However, derivatization of the molecule to increase its volatility could potentially enable chiral GC analysis. For instance, the carbamoyl (B1232498) group could be hydrolyzed and the resulting carboxylic acid esterified, and the morpholine (B109124) nitrogen could be acylated to produce a more volatile derivative.

The stationary phases in chiral GC are typically cyclodextrin (B1172386) derivatives. These chiral selectors form transient diastereomeric complexes with the enantiomers of the analyte, leading to their separation.

Spectroscopic Methods for Absolute and Relative Stereochemical Assignment

While chromatography excels at determining enantiomeric purity, spectroscopic techniques are indispensable for assigning the absolute and relative stereochemistry of a chiral molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. For chiral molecules, the NMR spectra of enantiomers are identical in an achiral solvent. However, the use of a chiral solvating agent (CSA) or a chiral shift reagent (CSR) can induce diastereomeric interactions, leading to separate and distinguishable signals for each enantiomer in the NMR spectrum.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques that provide information about the absolute configuration of chiral molecules in solution. analytics-shop.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, while ECD does the same in the ultraviolet-visible region.

The experimental VCD and ECD spectra are compared with theoretically predicted spectra for a known absolute configuration, typically calculated using density functional theory (DFT). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. This approach is particularly valuable as it does not require crystallization of the compound. For morpholine derivatives, VCD can be particularly sensitive to the conformational intricacies of the ring system. nih.gov

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is considered the gold standard for the determination of the absolute configuration of a chiral molecule. researchgate.net This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of all atoms.

To determine the absolute configuration, the crystal must be of high quality and the molecule must crystallize in a non-centrosymmetric space group. The analysis of anomalous dispersion effects, particularly when heavier atoms are present in the structure or by using specific X-ray wavelengths, allows for the unambiguous assignment of the (R) or (S) configuration at each stereocenter. While no published crystal structure for this compound is currently available, obtaining such data would provide the most definitive proof of its absolute stereochemistry. The synthesis of related chiral morpholine derivatives has been reported to yield crystalline materials suitable for X-ray analysis, suggesting that crystallization of the title compound or a suitable derivative is feasible. banglajol.info

Table 2: Summary of Analytical Techniques for Stereochemical Analysis

| Technique | Information Provided | Key Considerations |

| Chiral HPLC | Enantiomeric excess (purity) | Selection of appropriate chiral stationary phase and mobile phase. |

| Chiral GC | Enantiomeric excess (purity) | Requires volatile and thermally stable analytes or derivatives. |

| NMR with Chiral Additives | Enantiomeric ratio, relative stereochemistry | Choice of suitable chiral solvating agent or shift reagent. |

| VCD/ECD Spectroscopy | Absolute configuration | Requires comparison with theoretical calculations. |

| X-ray Crystallography | Absolute configuration | Requires a suitable single crystal. |

Derivatization Methods for Enhanced Stereochemical Analysis

The determination of enantiomeric purity is a critical aspect of the synthesis and characterization of chiral molecules like this compound. While direct separation on chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) is a common approach, indirect methods involving chemical derivatization offer a powerful alternative. nih.gov This indirect approach involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.org These diastereomers possess different physical and chemical properties and can often be separated and quantified using standard achiral chromatographic techniques (e.g., HPLC, GC) or distinguished by spectroscopic methods like Nuclear Magnetic Resonance (NMR). wikipedia.orgregistech.com

The derivatization strategy for this compound must consider its key functional groups: the primary amide (carbamoyl group) and the Boc-protected secondary amine of the morpholine ring.

Derivatization Following Boc Deprotection

A primary and highly effective strategy for the stereochemical analysis of this compound involves the removal of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is stable under many conditions but can be readily cleaved under acidic conditions to reveal the secondary amine of the morpholine ring. organic-chemistry.orgwikipedia.org This unmasked secondary amine serves as an excellent handle for reaction with a wide array of chiral derivatizing agents.

The resulting (R)-3-carbamoylmorpholine can then be reacted with an enantiomerically pure CDA. This reaction converts the (R)- and potential (S)-enantiomers of the analyte into a pair of diastereomers, which can then be separated and quantified. A variety of CDAs are suitable for derivatizing secondary amines.

Common Chiral Derivatizing Agents for Amines:

Isothiocyanates: Reagents like 1-naphthyl isothiocyanate (NIT) react with amines to form stable thiourea (B124793) derivatives. researchgate.netresearchgate.net Chiral versions of these reagents, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), are frequently used to create diastereomers that are highly UV-active or fluorescent, enhancing detection sensitivity in HPLC.

Chloroformates: Reagents like (–)-menthyl chloroformate or 1-(9-fluorenyl)ethyl chloroformate (FLEC) react with amines to form stable carbamates. These derivatives are often well-resolved on standard silica (B1680970) or C18 HPLC columns.

Activated Carboxylic Acids (e.g., Mosher's Acid): While primarily used for alcohols, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA or Mosher's acid) can be converted to its acid chloride (Mosher's acyl chloride) and used to derivatize amines to form amides. wikipedia.org The resulting diastereomeric amides are famously analyzed by ¹H and ¹⁹F NMR spectroscopy, where the chemical shift differences of protons or fluorine atoms near the new stereocenter allow for the determination of enantiomeric excess. wikipedia.org

Marfey's Reagent: 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) and its variants react with primary and secondary amines under mild basic conditions. nih.gov The resulting derivatives contain a dinitrophenyl chromophore, making them easily detectable by UV-Vis, and the different spatial arrangements of the diastereomers lead to distinct retention times in reversed-phase HPLC. nih.gov

The general reaction for this strategy is as follows:

Deprotection: this compound + Acid → (R)-3-carbamoylmorpholine + Isobutylene + CO₂

Derivatization: (R/S)-3-carbamoylmorpholine + Chiral Derivatizing Agent → Diastereomer 1 (R-CDA) + Diastereomer 2 (S-CDA)

Table 1: Potential Chiral Derivatizing Agents (CDAs) for the Amine of 3-Carbamoylmorpholine

| Chiral Derivatizing Agent (CDA) | Target Functional Group | Resulting Derivative | Typical Analytical Method |

| 1-(9-Fluorenyl)ethyl Chloroformate (FLEC) | Secondary Amine | Carbamate | HPLC-UV/Fluorescence |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate (GITC) | Secondary Amine | Thiourea | HPLC-UV |

| Marfey's Reagent (FDAA) | Secondary Amine | N-Aryl-L-amino amide | HPLC-UV |

| (R)- or (S)-Mosher's Acyl Chloride (MTPA-Cl) | Secondary Amine | Amide | NMR (¹H, ¹⁹F), HPLC-UV |

| 1-Naphthyl Isothiocyanate (NIT) | Secondary Amine | Thiourea | HPLC-UV, GC-MS |

| Note: NIT is an achiral reagent used for general derivatization of morpholine. researchgate.netresearchgate.net Its chiral analogs would be employed for stereochemical analysis. |

Derivatization of the Primary Amide

A second, though often less direct, approach is the derivatization of the primary carbamoyl (-CONH₂) group. While amides are generally less nucleophilic than amines, they can be derivatized under specific conditions. For instance, chiral reagents could be employed in reactions that involve the amide nitrogen or oxygen. One potential, albeit complex, reaction is the Hofmann rearrangement, which could be adapted with chiral reagents to convert the amide to a primary amine with one less carbon, which could then be derivatized as described above. However, the harsh conditions often required for such reactions increase the risk of racemization at the adjacent stereocenter, making this a less favorable strategy.

A more viable approach for amide derivatization involves using chiral solvating agents (CSAs) for NMR analysis. Instead of forming a covalent bond, a CSA forms a transient, weak complex (a diastereomeric solvate) with the enantiomers of the analyte. researchgate.net This interaction can induce small but measurable differences in the chemical shifts of nearby protons (e.g., the -NH₂ protons or the C3 proton) for the two enantiomers, allowing for their quantification directly in the NMR tube. researchgate.net

Table 2: Illustrative Derivatization Reaction Conditions

| Derivatization Step | Reagent(s) | Solvent | Temperature | Typical Time |

| Boc Deprotection | Trifluoroacetic Acid (TFA) / Hydrochloric Acid (HCl) | Dichloromethane (DCM) / Dioxane | 0 °C to Room Temp | 30 min - 2 h |

| Derivatization with FLEC | FLEC, Base (e.g., Pyridine or Triethylamine) | Acetonitrile | Room Temp | 1 - 2 h |

| Derivatization with Marfey's Reagent | FDAA, Sodium Bicarbonate | Acetone/Water | 40 - 60 °C | 1 - 1.5 h |

| Derivatization with MTPA-Cl | MTPA-Cl, Base (e.g., Pyridine or DMAP) | Dichloromethane (DCM) | 0 °C to Room Temp | 2 - 12 h |

| These conditions are general and would require optimization for the specific substrate. |

Advanced Spectroscopic Characterization and Structural Elucidation of R 4 Boc 3 Carbamoylmorpholine

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

No experimental High-Resolution Mass Spectrometry (HRMS) data for (R)-4-Boc-3-carbamoylmorpholine has been found in the public domain. HRMS is a critical technique to confirm the elemental composition of a molecule with high accuracy. For this compound, with a molecular formula of C10H18N2O4, HRMS would provide a measured mass-to-charge ratio (m/z) that is unique to this specific combination of atoms. This data is fundamental for verifying the identity of a synthesized compound.

While predicted data is available from some databases, for instance, a predicted [M+H]+ adduct m/z of 231.13394, this is not a substitute for experimental verification.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Comprehensive Structural Assignment

A thorough search did not yield any published 1H, 13C, or advanced 2D NMR data for this compound. Such data is indispensable for the complete assignment of the molecular structure.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are powerful tools for elucidating the connectivity and spatial relationships of atoms within a molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton (H-H) coupling networks within the morpholine (B109124) ring and the Boc-protecting group.

HSQC (Heteronuclear Single Quantum Coherence) would reveal direct one-bond correlations between protons and the carbon atoms they are attached to, allowing for the unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection of the Boc group to the morpholine nitrogen and the position of the carbamoyl (B1232498) group at C3.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For this compound, NOESY would be key in determining the stereochemistry and the preferred conformation of the morpholine ring.

Without experimental spectra, a detailed structural assignment based on these techniques is not possible.

Dynamic NMR for Conformational Analysis and Exchange Processes

The morpholine ring can exist in different chair and boat conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, would be essential to understand the conformational dynamics of the ring and any restricted rotation around the N-Boc bond. No such studies for this compound are currently available in the literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Structural Vibrations

No experimental IR or Raman spectra for this compound have been found. These techniques are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

For this compound, the expected characteristic vibrational bands would include:

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H stretch (amide) | 3400-3200 |

| C-H stretch (alkane) | 3000-2850 |

| C=O stretch (Boc and amide) | 1750-1650 |

| N-H bend (amide) | 1650-1550 |

| C-O stretch (ether and ester) | 1250-1050 |

Without experimental spectra, a definitive identification and analysis of these vibrational modes cannot be performed.

Computational Chemistry and Theoretical Investigations of R 4 Boc 3 Carbamoylmorpholine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. For (R)-4-Boc-3-carbamoylmorpholine, DFT calculations can elucidate the distribution of electron density and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.org

Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, visualize the charge distribution on the molecular surface. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the morpholine (B109124) ring and the carbonyl groups of the Boc and carbamoyl (B1232498) moieties, indicating these are sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the N-H of the carbamoyl group.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | 1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Note: These are illustrative values and would need to be calculated using a specific DFT functional and basis set.

Conformational Analysis and Potential Energy Surfaces

The flexible six-membered morpholine ring in this compound can adopt several conformations, with the chair and boat forms being the most significant. The presence of bulky substituents, the tert-butoxycarbonyl (Boc) group at the 4-position and the carbamoyl group at the 3-position, will significantly influence the conformational preferences. nih.gov

Computational conformational analysis can be performed by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The lowest energy points on the PES correspond to the most stable conformations. For this compound, it is expected that the chair conformation would be energetically favored, with the substituents adopting equatorial positions to minimize steric hindrance. nih.gov The synclinal relationship between the endocyclic oxygen and the first exocyclic carbon atoms is often the preferred conformation for morpholine derivatives in solution due to the exo-anomeric effect. nih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, taking into account the influence of the solvent and temperature. For this compound, an MD simulation would model the movement of the molecule and surrounding solvent molecules, offering insights into its solution-phase behavior. mdpi.com

These simulations can reveal important information about intermolecular interactions, such as hydrogen bonding between the carbamoyl group and solvent molecules. The morpholine ring's ability to act as a hydrogen bond acceptor via its oxygen and nitrogen atoms also plays a crucial role in its solubility and interactions with biological targets. mdpi.come3s-conferences.org MD simulations can help to understand how the molecule's conformation fluctuates in a solution, providing a more realistic representation than static gas-phase calculations.

Elucidation of Reaction Mechanisms and Transition State Calculations

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the energy barriers of transition states. acs.orgacs.org For the synthesis of this compound, a key step would be the formation of the amide bond of the carbamoyl group. Theoretical studies on amide bond formation can provide a detailed understanding of the reaction pathway. researchgate.netrsc.orgresearchgate.net

DFT calculations can be used to model the reactants, products, and any proposed intermediates and transition states. The calculated energies can then be used to construct a reaction energy profile, which shows the energy changes throughout the reaction. The highest point on this profile corresponds to the transition state, and its energy determines the reaction rate. For the formation of the carbamoyl group, different mechanisms, such as those involving activation of a carboxylic acid precursor, could be computationally explored. researchgate.netrsc.org

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predicted spectra can be compared with experimental data to confirm the structure and conformation of this compound. researchgate.net

For example, Gauge-Including Atomic Orbital (GIAO) DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts. By comparing these calculated shifts with the experimental NMR spectrum, a detailed assignment of the signals to specific atoms in the molecule can be made. Similarly, calculated IR frequencies can be correlated with the peaks in the experimental IR spectrum to identify the vibrational modes associated with different functional groups, such as the C=O stretches of the Boc and carbamoyl groups and the N-H stretch of the amide.

Future Perspectives in the Academic Research of R 4 Boc 3 Carbamoylmorpholine

Emerging Methodologies for Green and Sustainable Synthesis

The future synthesis of (R)-4-Boc-3-carbamoylmorpholine and related structures will increasingly prioritize green and sustainable methodologies to minimize environmental impact and improve efficiency. mdpi.com Key areas of development include the use of biocatalysis and the implementation of atom-economical reaction pathways.

Biocatalysis: The use of enzymes or whole-cell systems offers a powerful approach to chiral synthesis due to high selectivity and mild reaction conditions in aqueous media. mdpi.com The synthesis of chiral building blocks, such as hydroxylated piperidines, has been successfully demonstrated using recombinant ketoreductase (KRED) enzymes to achieve high enantiomeric excess (>99% ee) and high substrate concentrations (100 g/L). researchgate.net A similar biocatalytic reduction of a suitable keto-precursor could provide a highly efficient and sustainable route to the chiral core of this compound. Enzymatic resolutions are also a proven strategy for producing enantiomerically pure morpholine (B109124) derivatives. nih.gov

Sustainable Reagents and Reactions: Research is moving towards redox-neutral protocols that reduce waste. A recently developed one or two-step synthesis of morpholines from 1,2-amino alcohols utilizes ethylene (B1197577) sulfate (B86663) as a reagent, which presents significant environmental and safety advantages over traditional methods. acs.orgorganic-chemistry.org Other green chemistry approaches, such as microwave-assisted synthesis and solvent-free reaction conditions, are also being explored to accelerate reactions and reduce the use of hazardous solvents. mdpi.com

| Methodology | Key Features & Advantages | Potential Application for this compound Synthesis | Reference |

|---|---|---|---|

| Biocatalysis (e.g., KREDs) | High enantioselectivity (>99% ee); mild, aqueous conditions; reduced metal contamination. | Asymmetric reduction of a precursor ketone to establish the chiral center. | mdpi.comresearchgate.net |

| Ethylene Sulfate Protocol | Redox-neutral; high-yielding; uses inexpensive and safer reagents; scalable. | Cyclization of a chiral amino alcohol precursor to form the morpholine ring. | acs.orgorganic-chemistry.org |

| Microwave-Assisted Synthesis | Drastically reduced reaction times (minutes vs. hours); energy efficient. | Acceleration of key bond-forming or cyclization steps. | mdpi.com |

| Solvent-Free Mechanochemistry | Minimizes solvent waste; can lead to high-efficiency reactions. | Solid-state synthesis of intermediates or the final compound. | mdpi.com |

Expanding the Scope of Chemical Transformations and Synthetic Applications

Future research will likely focus on leveraging the existing functional handles of this compound—the Boc-protected amine, the carbamoyl (B1232498) group, and the morpholine ring itself—to access a wider array of complex molecules.

The tert-butoxycarbonyl (Boc) group is a versatile protecting group that can be removed under acidic conditions, freeing the nitrogen for a host of transformations. wikipedia.org This allows for the introduction of diverse substituents via N-arylation or N-alkylation, expanding the structural diversity of the resulting products. nih.gov The carbamoyl moiety can be hydrolyzed, reduced, or otherwise transformed into other functional groups, serving as a linchpin for synthetic diversification.

Modern catalytic methods are expected to play a crucial role in derivatizing the morpholine core. For instance, palladium-catalyzed processes like the Wacker-type aerobic oxidative cyclization and the Tsuji-Trost reaction have been employed to synthesize substituted morpholines. organic-chemistry.org Iron-catalyzed diastereoselective syntheses have also been developed to create 2,6- and 3,5-disubstituted morpholines. organic-chemistry.org Adapting these methods could allow for the introduction of substituents at other positions on the morpholine ring of this compound, creating a library of novel compounds for various applications, including as building blocks for pharmaceuticals. e3s-conferences.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthesis with continuous flow chemistry and automated platforms represents a significant frontier for producing this compound and its derivatives with high efficiency, safety, and purity. researchgate.net

Flow chemistry offers superior control over reaction parameters such as temperature and mixing, which is particularly advantageous for highly exothermic or rapid reactions. researchgate.net A key benefit is the ability to perform multi-step syntheses in a continuous sequence by connecting several flow reactors, which can also incorporate in-line purification steps using immobilized reagents and scavengers. researchgate.net This approach has been successfully used for the rapid, multi-gram synthesis of a related compound, N-Boc-3,4-dehydro-L-proline methyl ester, yielding a pure product without the need for traditional chromatography. researchgate.net Such a strategy could be directly applicable to the production of this compound, enabling scalable and automated manufacturing.

Furthermore, the combination of flow chemistry with other enabling technologies like microwave irradiation or photochemistry can facilitate novel transformations in a highly controlled and scalable manner. mdpi.comresearchgate.net The use of protecting groups like Boc is already central to automated solid-phase synthesis, and these principles can be extended to the automated solution-phase synthesis of morpholine-based libraries. wikipedia.org

| Advantage | Description | Relevance to this compound | Reference |

|---|---|---|---|

| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. | Safer handling of reactive intermediates and reagents. | researchgate.net |

| Scalability | Production is scaled by running the process for longer durations ("scaling-out") rather than using larger reactors. | Facilitates rapid production from milligram to multi-gram or kilogram scales. | researchgate.net |

| High Purity | Integration of in-line purification with solid-supported scavengers and reagents can eliminate separate purification steps. | Direct production of high-purity this compound without chromatography. | researchgate.net |

| Process Control | Precise control over temperature, pressure, and residence time leads to higher reproducibility and yields. | Optimization of reaction conditions to maximize yield and stereochemical purity. | researchgate.net |

| Multi-step Synthesis | Multiple reaction steps can be linked in a continuous sequence, reducing manual handling and purification between steps. | Streamlined, automated synthesis from simple precursors to the final product. | researchgate.net |

Development of Novel Analogues with Enhanced Synthetic Utility and Reactivity Profiles

Future academic efforts will undoubtedly explore the creation of novel analogues of this compound to enhance its utility as a synthetic building block or to serve as novel chiral auxiliaries. researchgate.net The development of such analogues is driven by the need for reagents with different reactivity profiles, improved physical properties (e.g., solubility or crystallinity), or the ability to induce stereochemistry in other reactions.

Modifications could include:

Altering the N-Protecting Group: Replacing the Boc group with other protecting groups such as Cbz (benzyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) could offer orthogonal deprotection strategies, which are crucial in complex, multi-step syntheses. wikipedia.orggoogle.com

Modifying the C3-Substituent: The carbamoyl group could be replaced with other functionalities like esters, nitriles, or various heterocyclic rings. This would create a toolbox of chiral morpholine building blocks with different reactive handles for medicinal chemistry and materials science. lookchem.com

Introducing Ring Substituents: The synthesis of analogues with additional substituents on the morpholine ring could lead to new chiral scaffolds. For example, Pd-catalyzed reactions can be used to generate cis-3,5-disubstituted morpholines from amino alcohol precursors. nih.gov

Application as Chiral Ligands/Auxiliaries: Morpholine derivatives have been used as chiral ligands in asymmetric catalysis. researchgate.net Novel analogues of this compound could be designed to act as chiral reagents or auxiliaries that impart high stereoselectivity in reactions, such as in the synthesis of complex chiral molecules. acs.org

The synthesis of structural variants, such as 2-methylene morpholines or 3,4-dihydro-2H-1,4-oxazines, has already been demonstrated and points toward the potential for creating a broad family of related chiral heterocycles from amino acid-derived precursors. arkat-usa.org

Q & A

Q. Basic Research Focus

- Chiral HPLC : Use columns with chiral stationary phases (e.g., cellulose- or amylose-based) and compare retention times with a racemic standard.

- Optical Rotation : Measure specific rotation ([α]D) and compare to literature values for enantiomerically pure references.

Advanced Validation

For high-throughput analysis, couple chiral HPLC with circular dichroism (CD) spectroscopy. Alternatively, employ enzymatic assays (e.g., esterase-mediated hydrolysis) to confirm stereochemical integrity .

What strategies mitigate low yields in the final step of this compound synthesis?

Basic Research Focus

Low yields may result from:

- Incomplete Cyclization : Optimize reaction time/temperature or use microwave-assisted synthesis to enhance efficiency.

- Protecting Group Instability : Replace Boc with alternative groups (e.g., Fmoc) if acidic/basic conditions cause premature cleavage.

Advanced Optimization

Use design of experiments (DoE) to identify critical factors (e.g., reagent stoichiometry, solvent polarity). Real-time reaction monitoring via PAT (Process Analytical Technology) tools like ReactIR can pinpoint bottlenecks .

How should researchers address discrepancies between computational predictions and experimental data for this compound’s reactivity?

Q. Advanced Contradiction Analysis

- Reevaluate Computational Models : Adjust DFT functionals (e.g., B3LYP vs. M06-2X) to better capture solvent or steric effects.

- Experimental Calibration : Validate computational predictions with kinetic studies (e.g., Eyring plots) or isotopic labeling to trace reaction pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.